(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine
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Overview
Description
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine: is a chiral amine compound characterized by the presence of a difluorocyclopentyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine typically involves the following steps:
Formation of the Difluorocyclopentyl Intermediate: The difluorocyclopentyl group is synthesized through a series of fluorination reactions starting from cyclopentane.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale fluorination: Utilizing continuous flow reactors to achieve efficient fluorination.
Automated chiral resolution: Employing high-throughput chiral chromatography for enantiomer separation.
Catalytic amination:
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorocyclopentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted products.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit).
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of METTL3, thereby inhibiting its methyltransferase activity . This inhibition can affect various biological pathways, including RNA methylation and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine: The enantiomer of the compound with different biological activity.
(2R)-2-(3,3-Difluorocyclopentyl)butan-1-amine: A similar compound with an extended carbon chain.
(2R)-2-(3,3-Difluorocyclopentyl)ethan-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
Chirality: The (2R)-enantiomer exhibits unique biological activity compared to its (2S)-counterpart.
Fluorination: The presence of the difluorocyclopentyl group imparts distinct chemical properties, such as increased metabolic stability and lipophilicity.
Properties
IUPAC Name |
(2R)-2-(3,3-difluorocyclopentyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-,7?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXOCEGCGUUYTF-PKPIPKONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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